KU-32
Beschreibung
Eigenschaften
Molekularformel |
C20H25NO8 |
|---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
N-[7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide |
InChI |
InChI=1S/C20H25NO8/c1-9-13(27-19-15(24)14(23)17(26-5)20(3,4)29-19)7-6-11-8-12(21-10(2)22)18(25)28-16(9)11/h6-8,14-15,17,19,23-24H,1-5H3,(H,21,22)/t14-,15+,17+,19+/m0/s1 |
InChI-Schlüssel |
KJAWXHNSLFJNTM-BUIAKZPTSA-N |
Isomerische SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)C)O[C@H]3[C@@H]([C@@H]([C@H](C(O3)(C)C)OC)O)O |
Kanonische SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)C)OC3C(C(C(C(O3)(C)C)OC)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Pechmann Condensation
The 7-hydroxy-4-methylcoumarin scaffold is synthesized via Pechmann condensation between resorcinol and ethyl acetoacetate under acidic conditions.
- Reagents : Resorcinol (1.0 eq), ethyl acetoacetate (1.2 eq), concentrated H$$2$$SO$$4$$ (catalytic).
- Conditions : 110°C, 2–4 hours.
- Yield : 85–90%.
Modification for 8-methyl substitution :
Direct introduction of the 8-methyl group is achieved using methyl-substituted resorcinol derivatives or via post-condensation alkylation. Bromination at position 8 followed by Gilman methylation (CuI, MeLi) is an alternative.
Acetamide Functionalization at Position 3
Nitration and Reduction
- Nitration : Treat 7-hydroxy-8-methylcoumarin with HNO$$3$$/H$$2$$SO$$_4$$ to introduce a nitro group at position 3.
- Reduction : Catalytic hydrogenation (H$$_2$$, Pd/C) converts the nitro group to an amine.
- Acetylation : React with acetic anhydride (2.0 eq) in pyridine to form the acetamide.
Typical Yield : 70–75% after purification.
Synthesis of the Tetrahydro-2H-Pyran Moiety
Starting Material and Protection
The sugar derivative is synthesized from D-glucose or D-galactose:
Stereochemical Control
- Epoxidation and ring-opening : Achieve 2R,3R,4S,5R configuration via Sharpless epoxidation or enzymatic resolution.
- Deprotection : Hydrogenolysis (H$$2$$, Pd(OH)$$2$$) removes benzyl groups.
Key Intermediate :
(2R,3R,4S,5R)-3,4-Dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-ol.
Glycosylation of the Coumarin Core
Mitsunobu Reaction
Couple the 7-hydroxy group of the coumarin with the tetrahydro-2H-pyran derivative:
Lewis Acid-Catalyzed Glycosylation
Alternative method using BF$$3$$·Et$$2$$O:
- Conditions : Anhydrous CH$$2$$Cl$$2$$, 4Å molecular sieves, −20°C.
- Stereoselectivity : >95% α-anomer.
Final Deprotection and Purification
- Global deprotection : Remove acetyl groups using NH$$_3$$/MeOH.
- Purification : Silica gel chromatography (EtOAc/hexane, 3:7 → 7:3).
- Characterization :
Optimization Challenges and Solutions
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Mitsunobu | 60–65 | High (α:β > 9:1) | Moderate |
| BF$$3$$·Et$$2$$O | 55–60 | Moderate (α:β ~ 7:1) | High |
| Enzymatic | 40–50 | β-only | Low |
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig für seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es Hitzeschockprotein 90 hemmt, ein molekulares Chaperon, das an der Faltung und Stabilisierung verschiedener Clientproteine beteiligt ist. Durch die Hemmung von Hitzeschockprotein 90 stört this compound die Funktion dieser Clientproteine, was zur Induktion der Hitzeschockantwort führt. Diese Antwort trägt dazu bei, Zellen vor durch Stress verursachten Schäden zu schützen, indem sie die Expression anderer Hitzeschockproteine erhöht und zelluläre Reparaturmechanismen fördert.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
KU-32 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone involved in the folding and stabilization of various client proteins. By inhibiting heat shock protein 90, this compound disrupts the function of these client proteins, leading to the induction of the heat shock response. This response helps protect cells from stress-induced damage by enhancing the expression of other heat shock proteins and promoting cellular repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Novobiocin Derivatives with Chromen-Acetamide Modifications
KU-32 belongs to a broader class of coumarin-based Hsp90 inhibitors derived from novobiocin. Key analogs include:
- 26d : The benzamide group introduces steric hindrance, which may compromise Hsp90 binding affinity compared to this compound’s acetamide .
Dimeric Chromen Derivatives
Dimerization strategies aim to enhance Hsp90 inhibition by targeting its dimeric conformation:
- Compound 69 : A dimeric analog with biphenyl dicarboxamide linkers and methoxy substitutions on both chromen units. The stereochemistry of the pyran rings (2R,3S vs. 2S,3R) creates a complementary binding surface for Hsp90 dimers .
- Compound 70 : Features methoxy groups at the 8-position instead of methyl, reducing steric clash in the ATP-binding pocket of Hsp90 .
Glycosylated Analogs with Varied Sugar Moieties
- Compound 3 (Jundishapur J Microbiol, 2018) : Contains a trihydroxy-6-methyl tetrahydro-2H-pyran linked to a chroman-4-one oxime. The additional hydroxyl groups improve water solubility but may limit membrane permeability .
- N,N′-Diacetylchitobiono-1,5-lactone (): A disaccharide derivative with acetylated glucosamine units. Unlike this compound, this compound lacks the coumarin core, shifting its mechanism toward carbohydrate-mediated biological interactions .
Non-Coumarin Analogs with Acetamide Moieties
- Compound 24 (Molecules, 2010): A pyrido[4,3]thieno[2,3-d]pyrimidinone derivative with acetamide and aryl amino groups.
Implications for Drug Design
- Substituent Effects : Methyl groups at the 8-position (this compound) balance hydrophobicity and steric bulk, whereas ethyl or methoxy groups alter Hsp90 affinity .
- Stereochemistry : The (2R,3R,4S,5R) configuration of this compound’s pyran ring is essential for Hsp90 binding; inversions (e.g., 2S,3R in dimeric analogs) enable dimer-specific targeting .
- Dimerization : Enhances avidity for Hsp90 dimers but complicates pharmacokinetics due to increased molecular weight .
Biologische Aktivität
N-(7-((2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-yloxy)-8-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone backbone with a substituted tetrahydropyran moiety. Its structural complexity allows for diverse interactions with biological targets. The presence of hydroxyl and methoxy groups contributes to its solubility and reactivity.
Anticancer Activity
Research indicates that derivatives of coumarin compounds exhibit significant anticancer properties. For instance, modifications to the coumarin structure can enhance anti-proliferative activity against various cancer cell lines. A study demonstrated that specific analogues of coumermycin A1 showed low micromolar anti-proliferative activities against MCF-7 breast cancer cells . The incorporation of the 8-methyl group in the chromenone structure may similarly influence its efficacy.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Protein Targets : Analogues have been shown to inhibit heat shock protein 90 (HSP90), a chaperone involved in protein folding and stability, which is critical in cancer cell survival .
- Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Study on Antiproliferative Effects
A comparative study evaluated the antiproliferative effects of various coumarin derivatives on different cancer cell lines. The results indicated that compounds with methoxy substitutions at specific positions exhibited enhanced activity compared to their methyl counterparts. For example, compounds containing 8-methoxy substitutions were found to be more effective against prostate cancer cell lines than those with only 8-methyl groups .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8-Methoxy Coumarin | MCF-7 | 52.0 ± 7.8 |
| 8-Methyl Coumarin | MCF-7 | >100 |
| Dimeric Analogue | Prostate Cancer | ~200–400 |
Cytotoxicity Assessment
In another study focusing on cytotoxicity, the compound was assessed for its effects on normal versus cancerous cells. The findings suggested that while it exhibited significant cytotoxic effects on cancer cells, it showed lower toxicity towards normal cells, indicating a potential therapeutic window for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
